1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrimidine ring
Preparation Methods
The synthesis of 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of isopropylamine with a suitable diketone and a nitrile source under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of biological applications, including antiviral and anticancer properties.
Pyridazine derivatives: These compounds share structural similarities and are studied for their therapeutic potential. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other heterocyclic compounds.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c1-6(2)12-5-7(4-10)8(13)11(3)9(12)14/h5-6H,1-3H3 |
InChI Key |
DQZLDGOFXISKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C)C#N |
Origin of Product |
United States |
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